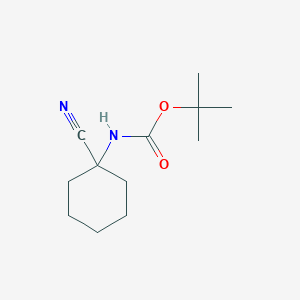

(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester

CAS No.: 904816-62-2

Cat. No.: VC3813317

Molecular Formula: C12H20N2O2

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 904816-62-2 |

|---|---|

| Molecular Formula | C12H20N2O2 |

| Molecular Weight | 224.3 g/mol |

| IUPAC Name | tert-butyl N-(1-cyanocyclohexyl)carbamate |

| Standard InChI | InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-12(9-13)7-5-4-6-8-12/h4-8H2,1-3H3,(H,14,15) |

| Standard InChI Key | FHEWQQKIHCOSKJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1(CCCCC1)C#N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCCCC1)C#N |

Introduction

(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester is a chemical compound with the CAS number 904816-62-2. It is also known by several synonyms, including tert-butyl N-(1-cyanocyclohexyl)carbamate and tert-butyl (1-cyanocyclohexyl)carbamate . This compound is part of a broader class of carbamates, which are derivatives of carbamic acid. Carbamates are widely used in organic synthesis and pharmaceutical applications due to their versatility and stability.

Synthesis and Applications

The synthesis of (1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester typically involves the reaction of 1-cyanocyclohexylamine with tert-butyl chloroformate in the presence of a base. This reaction is common for forming carbamates, which are often used as protecting groups in organic synthesis or as intermediates in the synthesis of pharmaceuticals and agrochemicals.

In terms of applications, carbamates like (1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester can be used in various chemical transformations due to their stability and ease of deprotection under acidic conditions. They are also of interest in medicinal chemistry for their potential biological activity.

Safety and Handling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume